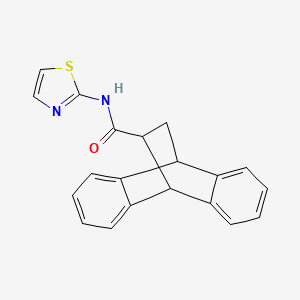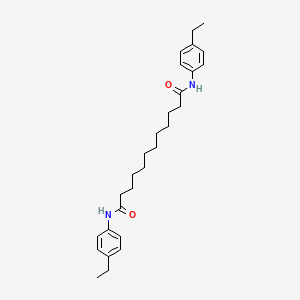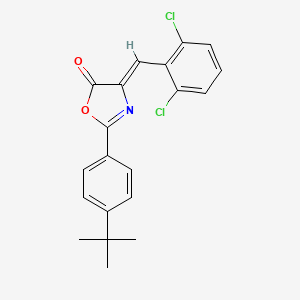![molecular formula C16H9Cl2F6NO2 B11549002 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide](/img/structure/B11549002.png)
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide is a complex organic compound characterized by the presence of dichloro and hexafluoropropoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-phenylbenzamide
- 2,4-dichloro-N-[2-(trifluoromethoxy)phenyl]benzamide
- 2,4-dichloro-N-[2-(methoxy)phenyl]benzamide
Uniqueness
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C16H9Cl2F6NO2 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H9Cl2F6NO2/c17-8-5-6-9(10(18)7-8)13(26)25-11-3-1-2-4-12(11)27-16(23,24)14(19)15(20,21)22/h1-7,14H,(H,25,26) |
InChI Key |
AFHMKYDSFKKCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11548924.png)
![4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol](/img/structure/B11548930.png)
![4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11548942.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11548955.png)
![2-methoxy-4-{(E)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B11548962.png)


![N-({N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11548978.png)


![N-(4-methoxyphenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11549004.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549009.png)
![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11549013.png)
![4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11549019.png)
